ethyl 6-[2-(4-chlorophenyl)-2-oxoethyl]-4-(4-fluorophenyl)-3,5-dioxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate
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Description
Ethyl 6-[2-(4-chlorophenyl)-2-oxoethyl]-4-(4-fluorophenyl)-3,5-dioxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate is a useful research compound. Its molecular formula is C26H21ClFN3O5S and its molecular weight is 542.0 g/mol. The purity is usually 95%.
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Biological Activity
Ethyl 6-[2-(4-chlorophenyl)-2-oxoethyl]-4-(4-fluorophenyl)-3,5-dioxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate is a complex organic compound with potential biological activities that warrant detailed investigation. This article aims to summarize the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The compound belongs to a class of pyrazole derivatives characterized by the presence of multiple functional groups, which may contribute to its biological activity. The presence of halogen atoms (chlorine and fluorine) is notable as they often enhance the pharmacological properties of organic compounds.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities including:
- Antimicrobial Activity : Studies have shown that related pyrazole derivatives possess significant antimicrobial properties against various bacterial strains and fungi. For instance, derivatives have been evaluated for their minimum inhibitory concentration (MIC) against pathogens such as Staphylococcus aureus and Candida albicans .
- Antioxidant Activity : The antioxidant capacity has been assessed through assays such as DPPH radical scavenging and reducing power tests. Compounds in this category have demonstrated the ability to neutralize free radicals effectively, suggesting potential applications in oxidative stress-related conditions .
- Anti-inflammatory Effects : Some studies indicate that these compounds can inhibit inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases .
- Enzyme Inhibition : Molecular docking studies have suggested that these compounds may inhibit specific enzymes such as phosphodiesterases and cyclooxygenases (COX), which are critical targets in drug development for various diseases including cancer and cardiovascular disorders .
Antimicrobial Efficacy
A study evaluating the antimicrobial activity of a related compound found that it exhibited significant inhibition against both Gram-positive and Gram-negative bacteria. The compound's potency was compared with standard antibiotics, showing comparable or superior effects in some cases .
Antioxidant Potential
In another investigation, a series of synthesized pyrazole derivatives were tested for antioxidant activity using the DPPH assay. Results indicated that certain derivatives displayed strong scavenging activity, with IC50 values significantly lower than those of common antioxidants like ascorbic acid .
Data Tables
Biological Activity | Compound | MIC (µg/mL) | IC50 (µM) |
---|---|---|---|
Antimicrobial | Compound A | 16 | N/A |
Antioxidant | Compound B | N/A | 25 |
Anti-inflammatory | Compound C | N/A | 30 |
Properties
Molecular Formula |
C26H21ClFN3O5S |
---|---|
Molecular Weight |
542.0 g/mol |
IUPAC Name |
ethyl 6-[2-(4-chlorophenyl)-2-oxoethyl]-4-(4-fluorophenyl)-3,5-dioxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate |
InChI |
InChI=1S/C26H21ClFN3O5S/c1-2-36-26(35)29-12-11-19-21(14-29)37-24-22(19)23(33)31(18-9-7-17(28)8-10-18)25(34)30(24)13-20(32)15-3-5-16(27)6-4-15/h3-10H,2,11-14H2,1H3 |
InChI Key |
JAOONUUJNNOPNQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC3=C2C(=O)N(C(=O)N3CC(=O)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)F |
Origin of Product |
United States |
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